
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate typically involves the reaction of ethyl acetate and acetic acid with guanidine nitrate and potassium n-butanolate in n-butanol to produce 2-amino-6-methylpyrimidin-4-ol. This intermediate is then chlorinated using phosphorus oxychloride to obtain the corresponding chloro derivative . The final step involves the reaction of this chloro derivative with ethyl glycinate under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino and ethyl ester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate has several scientific research applications, including:
Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research has explored its potential as an antitumor and anti-inflammatory agent.
Industry: It may be used in the development of new chemical protective agents or plant growth regulators.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or inhibit tumor cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate can be compared with other similar compounds, such as:
2-Amino-4,6-dimethylpyrimidine: This compound has similar structural features but lacks the ethyl ester group.
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group instead of the ethyl ester group.
2-Amino-6-methylpyrimidine-4-thione: This compound contains a thione group instead of the amino group.
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetate |
InChI |
InChI=1S/C9H14N4O2/c1-3-15-8(14)5-11-7-4-6(2)12-9(10)13-7/h4H,3,5H2,1-2H3,(H3,10,11,12,13) |
Clé InChI |
OOHTVYQANIERLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=NC(=NC(=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


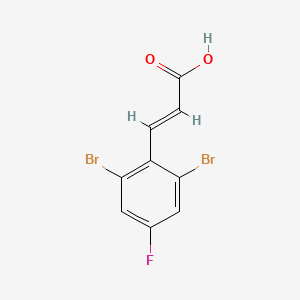

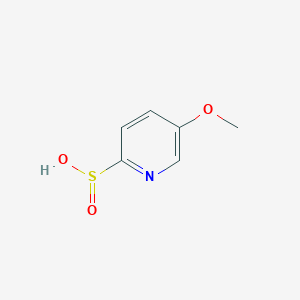
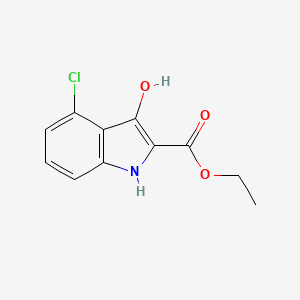
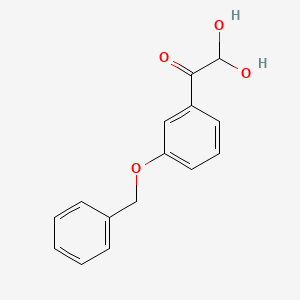
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
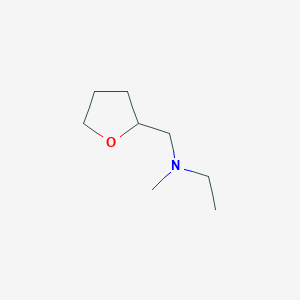

![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
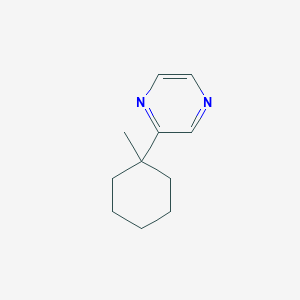

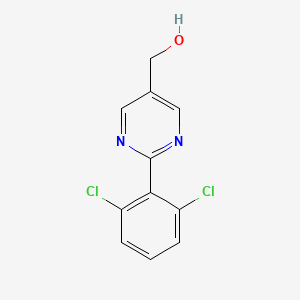
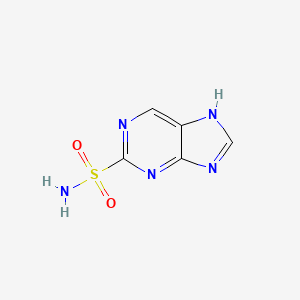
![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
